Product packaging for Uridine, 5-methoxy-2-thio-(Cat. No.:)

Uridine, 5-methoxy-2-thio-

Cat. No.: B12336095
M. Wt: 292.31 g/mol
InChI Key: BQUNUKJUFUYBJE-KWCDMSRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Uridine, 5-methoxy-2-thio- is a synthetic nucleoside analog designed for biochemical and molecular biology research, particularly in the study of post-transcriptional RNA modifications. This compound serves as a critical reference standard and investigative tool for probing the structure and function of modified nucleosides in transfer RNA (tRNA), which are essential for accurate and efficient protein synthesis . In eukaryotes, modifications such as 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) are found at the wobble position (U34) of specific tRNAs and are known to be crucial for proper mRNA decoding. These modifications fine-tune translation by stabilizing the anticodon-codon interaction and regulating gene expression. The 2-thio group specifically rigidifies the anticodon loop, enhancing binding to adenosine-ending codons, while the methoxy moiety influences the electronic properties of the nucleobase, facilitating wobble pairing with guanosine . Researchers utilize Uridine, 5-methoxy-2-thio- to study the complex biosynthetic pathways of these modifications, which involve enzymes like the Elongator complex and thiolase complexes such as Ncs2/Ncs6 . Defects in these pathways have been linked to various neurological disorders and cellular stress responses, highlighting the biological and clinical significance of this class of molecules . This product is intended for research applications only, including but not limited to: use as a standard in chromatographic analysis (HPLC/MS), in enzymatic assays to study modifying enzymes, and in structural studies to understand codon-anticodon interactions. Uridine, 5-methoxy-2-thio- is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16N2O6S B12336095 Uridine, 5-methoxy-2-thio-

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16N2O6S

Molecular Weight

292.31 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxy-2-sulfanylidene-1,3-diazinan-4-one

InChI

InChI=1S/C10H16N2O6S/c1-17-4-2-12(10(19)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h4-7,9,13-15H,2-3H2,1H3,(H,11,16,19)/t4?,5-,6-,7-,9-/m1/s1

InChI Key

BQUNUKJUFUYBJE-KWCDMSRLSA-N

Isomeric SMILES

COC1CN(C(=S)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

Canonical SMILES

COC1CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Structural Biology and Conformational Dynamics of 5 Methoxy 2 Thiouridine Derivatives

Influence of the 2-Thio Group on Nucleoside Conformation

The substitution of the oxygen atom at the C2 position of uridine (B1682114) with a sulfur atom introduces significant changes to the nucleoside's stereochemistry and conformational preferences.

The 2-thio modification strongly biases the ribose sugar towards a C3′-endo conformation, which is characteristic of A-form RNA helices. vaia.comnih.govresearchgate.net This preference is a result of steric repulsion between the large van der Waals radius of the sulfur atom in the 2-thio group and the 2'-hydroxyl group of the ribose. cdnsciencepub.com This steric clash disfavors the C2′-endo conformation, making the C3′-endo pucker significantly more stable. frontiersin.org Studies have shown that while unmodified uridine nucleosides exist in a roughly equal equilibrium between C2′-endo and C3′-endo states, 2-thiouridine (B16713) and its derivatives adopt the C3′-endo conformation almost exclusively, with populations estimated to be between 70-100%. frontiersin.orglookchem.comoup.compnas.org In derivatives like 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), the C3'-endo form is predominant, with a fractional population of 78%. frontiersin.orgpnas.org

Table 1: Comparison of Ribose Pucker Preference in Uridine vs. 2-Thiouridine
NucleosidePredominant Ribose PuckerApproximate C3'-endo PopulationReference
UridineC2'-endo / C3'-endo Equilibrium~50-60% lookchem.com
2-Thiouridine (and derivatives)C3'-endo~70-100% frontiersin.orglookchem.comoup.comacs.org

Role of the 5-Methoxy Substituent in Conformational Modulation

While the 2-thio group is the primary driver of ribose conformation, the substituent at the C5 position, such as a methoxy (B1213986) group, plays a more subtle but critical role in modulating the electronic properties of the uracil (B121893) base, which in turn fine-tunes its base-pairing capabilities. nih.gov

Crystal structure and NMR analysis of 5-methoxyuridine (B57755) (mo⁵U) show that it also prefers a C3'-endo ribose pucker, though the effect is not as pronounced as that of the 2-thio group. researchgate.net The primary role of the 5-methoxycarbonylmethyl (mcm⁵) modification is to alter the electron structure of the pyrimidine (B1678525) ring. nih.gov This influences the keto-enol tautomeric equilibrium of the base. nih.gov While the 2-thio modification rigidifies the anticodon structure to favor pairing with adenosine (B11128) (A), the 5-substituent can "relax" this stringency to allow for stable wobble pairing with guanosine (B1672433) (G). nih.gov This is achieved by modifying the electronic properties of the base, which can promote the formation of non-canonical base pairs. nih.govnih.gov Therefore, the 5-methoxy group acts as a modulator, expanding the decoding capacity of the tRNA beyond what the rigidifying 2-thio group alone would permit.

Molecular Interactions within RNA Contexts

The combination of the 2-thio and 5-methoxy modifications in derivatives like 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) results in a nucleoside exquisitely tuned for its role in the ribosome.

The conformational rigidity imparted by the 2-thio group is a major determinant of decoding accuracy. cdnsciencepub.com By locking the wobble base into a C3'-endo conformation, it enhances base pairing with the cognate purine-ending codons (those ending in A or G) and sterically prevents the misreading of near-cognate codons that end in a pyrimidine (U or C). cdnsciencepub.comacs.orgmedchemexpress.com This modification increases the stringency of the wobble interaction, ensuring that the tRNA binds only to its correct codon. nih.govresearchgate.net

Specifically, the 2-thio modification enhances the thermodynamic stability of the A-s²U base pair while disfavouring the G-s²U wobble pair compared to standard A-U and G-U pairs. lookchem.comoup.com However, the additional presence of the 5-substituent, like in mcm⁵s²U, then facilitates stable U-G wobble pairing. acs.orgnih.gov This dual effect ensures that tRNAs with these modifications can efficiently read both NNA and NNG codons while discriminating against NNY codons, a critical feature for fidelity in "split" codon boxes where purine- and pyrimidine-ending codons specify different amino acids. medchemexpress.com The absence of these modifications can lead to translational infidelity and protein errors. rsc.org

Table 2: Decoding Properties of Uridine Derivatives at the Wobble Position
Wobble NucleosideEffect on Codon RecognitionReference
Uridine (Unmodified)Can pair with A, G, U, and C, potentially leading to misreading. pnas.org
2-Thiouridine (s²U)Restricts pairing to A, discriminates against G. oup.com
5-methoxy-2-thiouridine (B3051065) derivatives (xm⁵s²U)Promotes accurate decoding of purine-ending (A and G) codons and prevents misreading of pyrimidine-ending (U and C) codons. cdnsciencepub.comacs.orgmedchemexpress.com

Specificity in Ribosome Binding and Decoding

The post-transcriptional modification of uridine at the wobble position (position 34) of transfer RNA (tRNA) is a critical determinant of translational fidelity and efficiency. nih.gov In eukaryotes, the modification of uridine to 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U), a derivative of 5-methoxy-2-thiouridine, plays a pivotal role in the precise decoding of messenger RNA (mRNA) codons at the ribosome. nih.govoup.com This modification is particularly found in tRNAs for lysine (B10760008), glutamine, and glutamic acid (tRNALys(UUU), tRNAGln(UUG), and tRNAGlu(UUC), respectively), which belong to split codon box families where A- and G-ending codons specify different amino acids than U- and C-ending ones. pnas.org

The presence of the mcm⁵s²U₃₄ modification is essential for accurate and efficient protein synthesis. ontosight.ai Its primary function is to enhance the stability of the codon-anticodon interaction at the ribosomal A-site, the decoding center of the ribosome. pnas.orgmtoz-biolabs.com The 2-thio (s²) group, in particular, induces a conformational rigidity in the nucleoside's ribose ring. oup.com Proton NMR analyses have shown that this modification strongly favors the C3'-endo conformation of the ribose moiety over the C2'-endo form. pnas.orgnih.gov This fixed conformation is crucial for optimal base pairing.

This structural constraint imposed by the mcm⁵s²U modification ensures that the anticodon preferentially recognizes codons ending in adenosine (A) and, to a lesser extent, guanosine (G), while preventing misreading of near-cognate codons that end in pyrimidines (uridine or cytidine). oup.compnas.org The modification effectively restricts the "wobble," increasing the stringency of base pairing at the third codon position. nih.govspringernature.com In vitro studies have demonstrated that tRNAs containing either the 5-methoxycarbonylmethyl (mcm⁵) or the 2-thio (s²) modification on U₃₄ can bind to ribosomes programmed with A- and G-ending codons, but not those with U- or C-ending codons. pnas.org The combination of both modifications in mcm⁵s²U synergistically enhances the binding of the cognate tRNA to the ribosomal A-site, promoting efficient peptide bond formation. pnas.org

Research using native tRNAs from yeast mutants has confirmed that the loss of a single modification can significantly impair ribosomal binding. pnas.org An anticodon stem loop from human tRNALys that lacked the mcm⁵s²U₃₄ modification was unable to effectively bind to AAA and AAG codons at the ribosomal A-site, highlighting the modification's critical role in stabilizing this interaction. pnas.org The 2-thiouridine modification, specifically, has been shown to enhance binding affinity to glutamine codons (CAA and CAG) and increase the rate of GTP hydrolysis by the elongation factor EF-Tu, a key step in translational elongation. nih.gov

Table 1: Eukaryotic tRNAs Containing the mcm⁵s²U Modification and Their Recognized Codons

tRNA IsoacceptorAmino AcidAnticodonRecognized Codons
tRNAGluGlutamic Acid5'-UUC-3'GAA, GAG
tRNAGlnGlutamine5'-UUG-3'CAA, CAG
tRNALysLysine5'-UUU-3'AAA, AAG
This table summarizes the specific eukaryotic tRNAs known to contain the 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) modification at the wobble position and the corresponding mRNA codons they decode. nih.govpnas.orgnih.gov

Table 2: Research Findings on the Role of 5-Methoxy-2-Thiouridine Derivatives in Ribosome Function

FindingImplication for Ribosome Binding & Decoding
The 2-thio (s²) modification confers conformational rigidity, fixing the ribose pucker in the C3'-endo form. oup.comnih.govStabilizes the anticodon structure for accurate codon recognition. Prevents mispairing.
The mcm⁵s²U modification restricts wobble pairing. nih.govspringernature.comIncreases decoding fidelity by ensuring the tRNA binds only to its specific A- and G-ending codons.
The combined mcm⁵ and s² modifications enhance binding to the ribosomal A-site. pnas.orgPromotes efficient translation and peptide bond formation for specific codons.
Lack of mcm⁵s²U modification in tRNALys prevents binding to AAA and AAG codons. pnas.orgDemonstrates the modification is essential for the interaction between the tRNA anticodon and the mRNA codon in the ribosome.
This table outlines key research findings on how 5-methoxy-2-thiouridine derivatives influence the interaction between tRNA and the ribosome during protein synthesis.

Biosynthesis and Enzymatic Mechanisms of 5 Methoxy 2 Thiouridine Modifications

Conserved Sulfur-Relay Systems in Thiouridine Biogenesis

The initial and most critical phase in the biosynthesis of thiouridines is the mobilization and transfer of sulfur. This process is orchestrated by a conserved sulfur-relay system that ensures the safe and efficient delivery of highly reactive sulfur species to their designated tRNA targets.

The primary source of sulfur for thiouridine biosynthesis is the amino acid L-cysteine. nih.gov The mobilization of this sulfur atom is initiated by a class of enzymes known as cysteine desulfurases. In many organisms, including Escherichia coli, IscS is a key cysteine desulfurase involved in this process. nih.govnih.govacs.org IscS catalyzes the removal of the sulfur atom from L-cysteine, converting it to L-alanine in the process. nih.gov The abstracted sulfur is transiently bound to a conserved cysteine residue on IscS, forming a persulfide intermediate (IscS-SSH). asm.org This persulfide is a crucial intermediate, as it represents the activated form of sulfur that can be transferred to downstream components of the sulfur-relay system. nih.govasm.org The activity of IscS is not limited to thiouridine biosynthesis; it also provides sulfur for the formation of iron-sulfur (Fe-S) clusters and other sulfur-containing biomolecules, highlighting its central role in cellular sulfur metabolism. pnas.org

Once sulfur is mobilized by IscS, it is not directly transferred to the tRNA. Instead, a cascade of sulfur carrier proteins shuttles the sulfur to its final destination. This multi-step transfer is thought to provide specificity and regulation to the process. In E. coli, the sulfur transfer pathway for the formation of 2-thiouridine (B16713) involves a series of proteins including TusA, the TusBCD complex, and TusE. nih.govnih.gov TusA interacts directly with IscS and facilitates the transfer of the persulfide sulfur. nih.gov The sulfur is then relayed through the TusBCD complex and subsequently to TusE. oup.com TusE then delivers the sulfur to the tRNA-modifying enzyme. oup.com

In some bacteria, like Thermus thermophilus, a protein called TtuB functions as a sulfur carrier. nih.gov Interestingly, TtuB and its eukaryotic homolog, Urm1, are ubiquitin-like proteins, suggesting an evolutionary link between sulfur transfer and ubiquitin-like modification systems. nih.gov These carrier proteins typically possess a conserved cysteine residue that accepts the sulfur from the upstream donor, forming a transient persulfide intermediate before passing it on to the next protein in the chain.

The chemistry of sulfur transfer in these pathways is dominated by the formation and reaction of persulfides. nih.gov As described, the sulfur atom is passed from one carrier protein to another in the form of a persulfide (-SSH) group attached to a cysteine residue. asm.orgrsc.orgresearchgate.net This "bucket brigade" of persulfide transfer ensures that the reactive sulfur is safely chaperoned through the cytoplasm.

In the eukaryotic pathway for 2-thiouridine synthesis, a different but related intermediate, a protein-thiocarboxylate, plays a key role. mdpi.com The C-terminus of the ubiquitin-like protein Urm1 is converted to a thiocarboxylate (-COSH). nih.govmicrobialcell.com This reaction is catalyzed by the E1-like activating enzyme Uba4. nih.govmicrobialcell.com The Urm1-thiocarboxylate then serves as the direct sulfur donor for the thiolation of the uridine (B1682114) base in tRNA. mdpi.comnih.gov This process highlights the diverse chemical strategies employed by different organisms to achieve the same tRNA modification.

Eukaryotic Cytosolic Pathways for 5-Methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U) Formation

In eukaryotes, the formation of the more complex mcm⁵s²U modification involves additional enzymatic steps that occur after the initial thiolation of the uridine base. These pathways are well-studied in the yeast Saccharomyces cerevisiae.

The cytosolic pathway for 2-thiouridine formation in yeast, which is a prerequisite for mcm⁵s²U, involves a set of proteins encoded by specific genes. The ubiquitin-related modifier 1 (URM1) and its activating enzyme, UBA4, are central to this process. nih.gov As mentioned, Uba4 activates Urm1 by forming a C-terminal thiocarboxylate. nih.govmicrobialcell.com The sulfur is initially mobilized from cysteine by the desulfurase Nfs1 (a homolog of IscS) and transferred to Uba4, a process that can be facilitated by the sulfurtransferase Tum1. nih.govmicrobialcell.com

The final step of sulfur insertion into the uridine base is catalyzed by a complex of two proteins, Ncs2 and Ncs6. nih.govnih.gov Ncs6 is an iron-sulfur cluster-containing protein, indicating a potential link between Fe-S cluster metabolism and tRNA modification. nih.gov The Urm1-thiocarboxylate is the sulfur donor for the Ncs2/Ncs6-catalyzed reaction. nih.gov

Table 1: Key Proteins in Eukaryotic 2-Thiouridine Biosynthesis

GeneProteinFunction
NFS1Nfs1Cysteine desulfurase; mobilizes sulfur from cysteine.
TUM1Tum1Sulfurtransferase; facilitates sulfur transfer to Uba4. nih.govmicrobialcell.com
UBA4Uba4E1-like activating enzyme; adenylates and thiocarboxylates Urm1. nih.govmicrobialcell.com
URM1Urm1Ubiquitin-related modifier; acts as a sulfur carrier in its thiocarboxylated form. nih.gov
NCS2Ncs2Component of the tRNA thiouridylase complex. nih.govnih.gov
NCS6Ncs6Fe-S cluster-containing component of the tRNA thiouridylase complex. nih.govnih.gov

Following the 2-thiolation of uridine to form s²U, the side chain at position 5 is further modified to create the final mcm⁵s²U. This part of the pathway involves the addition of a carboxymethyl group, which is then methylated. The final methylation step, converting a 5-carboxymethyl-2-thiouridine (B12102594) (cm⁵s²U) intermediate to mcm⁵s²U, is catalyzed by a methyltransferase complex composed of the Trm9 and Trm112 proteins. nih.govplos.org

The Trm9-Trm112 complex is an S-adenosylmethionine (SAM)-dependent methyltransferase. yeastgenome.orgyeastgenome.org Trm9 is the catalytic subunit, while Trm112 is a regulatory subunit that is essential for the stability and activity of Trm9. nih.govplos.org This complex specifically recognizes tRNAs that have the cm⁵s²U modification at the wobble position and catalyzes the transfer of a methyl group from SAM to the carboxyl group of the side chain, yielding the final 5-methoxycarbonylmethyl-2-thiouridine. nih.gov This methylation is crucial for the proper function of these tRNAs in translation. yeastgenome.orgyeastgenome.org

Bacterial and Organellar Pathways for Related 5-Substituted 2-Thiouridines

MnmA Pathway for 5-Methylaminomethyl-2-thiouridine (B1677369) (mnm⁵s²U)

In bacteria, the biosynthesis of 5-methylaminomethyl-2-thiouridine (mnm⁵s²U) at the wobble position of tRNAs for lysine (B10760008), glutamate, and glutamine is a critical modification for translational fidelity. researchgate.netfrenoy.eunih.gov The 2-thiolation step, converting uridine to 2-thiouridine (s²U), is catalyzed by the tRNA-specific thiouridylase MnmA. nih.govuniprot.org This process is the initial step before modifications occur at the C5 position. uniprot.org

The MnmA enzyme utilizes ATP to adenylate the C2 atom of the target uridine, activating it for sulfur transfer. nih.govuniprot.org The sulfur itself is mobilized from L-cysteine by a cysteine desulfurase, typically IscS in Escherichia coli. nih.gov From IscS, the sulfur is passed along a complex sulfur-relay system. This relay involves a series of carrier proteins, including TusA, TusBCD, and TusE, which ultimately deliver the persulfide sulfur to a conserved cysteine residue in the active site of MnmA. nih.gov In some bacteria, such as Bacillus subtilis, a more direct pathway exists involving the enzymes YrvO and MnmA, bypassing the extended Tus relay system. nih.govnih.gov Once charged with sulfur, MnmA transfers it to the activated uridine, completing the formation of the s²U base. nih.gov

TtuA/TtuB Pathway for 5-Methyl-2-thiouridine (B1588163) (m⁵s²U) in Thermophiles

Hyperthermophilic bacteria utilize 5-methyl-2-thiouridine (m⁵s²U), also known as 2-thioribothymidine, to stabilize tRNA structure at high temperatures. frontiersin.org The biosynthesis of this modification involves a distinct set of enzymes. The formation of m⁵s²U occurs in two independent steps: methylation at the C5 position to form 5-methyluridine (B1664183) (m⁵U), followed by thiolation at the C2 position. frontiersin.orgresearchgate.net

The 2-thiolation is carried out by a multi-protein complex. genesilico.plnih.gov In Thermus thermophilus, this complex includes the proteins TtuA, TtuB, TtuC, and a cysteine desulfurase like IscS or SufS. frontiersin.orggenesilico.pl TtuB is a sulfur-carrier protein that is first activated at its C-terminus by TtuC, an E1-like activating enzyme, in an ATP-dependent reaction. genesilico.plmdpi.com The activated TtuB is then thiocarboxylated by receiving a sulfur atom from the cysteine desulfurase. genesilico.pl Finally, the TtuA protein, a homolog of Ncs6, facilitates the transfer of the sulfur from the thiocarboxylated TtuB to the m⁵U base on the tRNA, forming m⁵s²U. genesilico.plmdpi.com Evidence suggests that an additional protein, TtuD, may also be involved in this sulfur relay. mdpi.com

Enzyme/ProteinOrganism TypePathwayFunction in 2-Thiolation
MnmA Bacteria (e.g., E. coli)mnm⁵s²UCatalyzes the final sulfur transfer to uridine. uniprot.org
IscS Bacteriamnm⁵s²U, m⁵s²UCysteine desulfurase; initial sulfur donor. nih.gov
TusA, TusBCD, TusE Bacteria (e.g., E. coli)mnm⁵s²USulfur relay system proteins. nih.gov
TtuA Thermophiles (e.g., T. thermophilus)m⁵s²UCatalyzes final sulfur transfer to m⁵U. genesilico.pl
TtuB Thermophilesm⁵s²UUbiquitin-like sulfur carrier protein. genesilico.pl
TtuC Thermophilesm⁵s²UE1-like enzyme; activates TtuB. genesilico.pl

Biosynthesis of 5-Carboxymethylaminomethyl-2-thiouridine (B1228955) (cmnm⁵s²U)

The compound 5-carboxymethylaminomethyl-2-thiouridine (cmnm⁵s²U) is a key intermediate in the biosynthesis of mnm⁵s²U in many bacteria. gist.ac.krnih.govoup.com Its formation represents the first modification step at the C5 position of a 2-thiouridine base that is already present at the wobble position of tRNA. researchgate.net

The synthesis of the cmnm⁵ side chain is catalyzed by the MnmE-MnmG enzyme complex (also known as GidA/MnmE). gist.ac.krdesy.de This complex utilizes glycine (B1666218) as a substrate to add the carboxymethylaminomethyl group to the C5 atom of the uridine. gist.ac.krresearchgate.net The MnmE protein is a GTPase, and MnmG is an FAD-dependent oxidoreductase; both are required for the reaction. researchgate.netresearchgate.net In E. coli, the MnmE-MnmG complex modifies the s²U34 base to produce cmnm⁵s²U. gist.ac.kr This intermediate is then further processed by the bifunctional enzyme MnmC, which first converts cmnm⁵s²U to 5-aminomethyl-2-thiouridine (B1259639) (nm⁵s²U) and then methylates it to form the final mnm⁵s²U product. nih.govoup.com

Formation of 5-Taurinomethyl-2-thiouridine (τm⁵s²U)

In mammalian mitochondria, the wobble uridine of tRNAs for lysine, glutamic acid, and glutamine is modified to 5-taurinomethyl-2-thiouridine (τm⁵s²U). oup.comnih.govoup.com This modification is crucial for accurate and efficient mitochondrial translation, and its absence due to pathogenic mutations is linked to severe mitochondrial diseases. nih.govnih.gov

The biosynthesis of the taurinomethyl group involves the direct incorporation of taurine (B1682933), an amino sulfonic acid. oup.com The formation of τm⁵s²U is dependent on several enzymes. The 2-thio group is added by the mitochondrial protein MTU1. oup.com The synthesis of the 5-taurinomethyl group is believed to involve the proteins MTO1 and GTPBP3. oup.com It has been observed that under conditions of taurine depletion, the intermediate cmnm⁵s²U accumulates on these mitochondrial tRNAs, indicating that the taurine-containing moiety is added to a cmnm⁵-precursor. oup.com This suggests a pathway where a carboxymethylaminomethyl group is first added and then replaced or modified with taurine to form the final τm⁵s²U modification.

Regulation of 2-Thiouridine Formation in Response to Cellular Conditions (e.g., Stress, Nutrient Availability)

The biosynthesis of 2-thiouridine modifications is not static but is regulated in response to changing cellular conditions, such as nutrient availability and oxidative stress. This regulation allows cells to modulate translational efficiency according to their metabolic state.

Oxidative stress is another condition that can impact 2-thiouridine modifications. The 2-thio group is susceptible to oxidation. In vitro studies have shown that exposure to hydrogen peroxide (H₂O₂) can lead to the desulfurization of the 2-thiouridine unit, converting it predominantly to a 4-pyrimidinone nucleoside. rsc.org This chemical alteration can disrupt the structure and function of the tRNA, potentially explaining a loss of biological function under oxidative stress conditions. rsc.org

ConditionEffect on 2-ThiouridineMechanismOrganism/System
Sulfur Limitation Decreased s²U levelsDownregulation of biosynthetic enzymes (YrvO, MnmA). nih.govasm.orgBacillus subtilis
Oxidative Stress Desulfurization of s²UDirect chemical oxidation of the 2-thio group. rsc.orgIn vitro

Biological Functions and Molecular Mechanisms of 5 Methoxy 2 Thiouridine Derivatives

Translational Fidelity and Efficiency

The primary role of mcm⁵s²U is to fine-tune the decoding process on the ribosome, ensuring that the genetic code is read accurately and efficiently. Its presence is a key determinant of translational fidelity. mdpi.comnih.govrsc.org

Role in Wobble Decoding Rules and Codon Bias Recognition

The 5-methoxy-2-thiouridine (B3051065) modification plays a pivotal role in modulating the "wobble" pairing rules first proposed by Francis Crick. frontiersin.org The modification, particularly the 2-thio group, introduces conformational rigidity to the nucleoside. nih.gov This rigidity restricts the flexibility of the wobble base, primarily promoting a Watson-Crick-like pairing with adenosine (B11128) (A) in the third position of an mRNA codon and limiting the misreading of near-cognate codons that end in a pyrimidine (B1678525) or guanosine (B1672433) (G). nih.govresearchgate.net

Research indicates that the combined presence of the mcm⁵ and s² groups in mcm⁵s²U enhances the reading of both A- and G-ending codons, which is crucial for the viability of organisms like Saccharomyces cerevisiae. frontiersin.org The mcm⁵s²U modification modulates decoding by increasing the stringency of the wobble uridine (B1682114), thereby restricting it to its cognate codon. researchgate.netmdpi.com This ensures that tRNAs for amino acids like Lysine (B10760008) (tRNALysUUU), Glutamine (tRNAGlnUUG), and Glutamic acid (tRNAGluUUC) correctly recognize their respective NNA/NNG codons, reflecting a mechanism to manage codon bias and optimize translation. researchgate.netrsc.org Studies in yeast have shown that the absence of these modifications leads to inefficient translation of genes enriched with GAA, AAA, and CAA codons. rsc.org

Table 1: Impact of 5-methoxy-2-thiouridine on Codon Recognition

tRNA Species Wobble Modification Cognate Codons Effect of Modification
tRNAGlu mcm⁵s²U GAA, GAG Enhances efficient reading of both codons. frontiersin.org
tRNAGln mcm⁵s²U CAA, CAG Crucial for efficient decoding of both codons. rsc.org

Prevention of Ribosomal Frameshifting

Maintaining the correct reading frame is paramount for synthesizing functional proteins. The mcm⁵s²U modification is a critical factor in preventing +1 ribosomal frameshifting, an error where the ribosome shifts its reading frame by one nucleotide. researchgate.net Studies in Saccharomyces cerevisiae have demonstrated that the loss of either the 5-methoxycarbonylmethyl (mcm⁵) group or the 2-thio (s²) group from the wobble uridine elevates the rate of +1 frameshifting. oup.comresearchgate.net

The simultaneous removal of both components of the modification leads to a synergistic increase in frameshift frequency. researchgate.net This effect is thought to be caused by reduced translational fidelity and inefficient decoding at specific codons. binasss.sa.cr The presence of the complete mcm⁵s²U modification helps to properly position the tRNA in the ribosome, ensuring a stable codon-anticodon interaction that resists slippage and maintains the integrity of the reading frame. researchgate.net

Enhancement of Aminoacylated tRNA Binding to the Ribosomal A-site

The efficiency of translation is partly dependent on the speed and accuracy with which an aminoacylated tRNA (aa-tRNA) binds to the A-site (aminoacyl site) of the ribosome. The mcm⁵s²U modification has been shown to enhance this binding. researchgate.net The structural rigidity conferred by the modification is thought to optimize the conformation of the anticodon loop, facilitating a more stable and efficient interaction with the corresponding mRNA codon at the A-site. nih.govoup.com

When the modification is absent or incomplete, the binding of the aa-tRNA to the A-site is weakened. oup.comresearchgate.net This reduced binding efficiency can cause the ribosome to pause or stall during elongation, which not only slows down protein synthesis but also increases the likelihood of errors such as ribosomal frameshifting. mdpi.comresearchgate.net Therefore, by promoting strong A-site binding, mcm⁵s²U contributes to both the speed and accuracy of the translational process.

Impact on tRNA Structure and Stability

Contribution to Overall tRNA Folding and Tertiary Structure

The three-dimensional L-shaped structure of tRNA is essential for its function. Post-transcriptional modifications play a significant role in achieving and stabilizing this tertiary structure. researchgate.net The 2-thio group of mcm⁵s²U is particularly important in this regard. It confers conformational rigidity by promoting a C3'-endo puckering of the ribose sugar, which is a more stable conformation within the anticodon loop. nih.gov

Table 2: Structural Contributions of the mcm⁵s²U Modification

Structural Feature Contribution of mcm⁵s²U Reference
Ribose Pucker Fixes the conformation to C3'-endo. nih.gov
Anticodon Loop Induces a proper, stable conformation. oup.com
Base Stacking Improves stacking interactions between bases. oup.com

Resistance to Enzymatic Degradation

The stability of tRNA molecules is crucial for maintaining a ready pool of adaptors for protein synthesis. Chemical modifications are known to protect tRNA from degradation by cellular nucleases. While direct evidence specifically for mcm⁵s²U is part of a larger picture, it is established that modifications, in general, enhance tRNA stability and provide resistance against RNA decay pathways.

A fully modified tRNA is more rigid and more resistant to thermal denaturation than its unmodified counterpart. Alterations in modification status can impair tRNA stability, making the molecules susceptible to cleavage by specific RNases. binasss.sa.cr The structural integrity conferred by modifications like 2-thiolation is key to this protective effect. By stabilizing the tRNA's tertiary structure, mcm⁵s²U likely contributes to its longevity in the cellular environment by making it a poorer substrate for degradative enzymes.

Broader Cellular Processes and Physiological Significance of 5-Methoxy-2-Thiouridine Derivatives

The modification of uridine to 5-methoxy-2-thiouridine and its derivatives, such as 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm5s2U), at the wobble position of specific tRNAs is a critical post-transcriptional event in eukaryotes. This modification profoundly influences a wide array of cellular processes by ensuring the fidelity and efficiency of protein synthesis. Its significance extends from the regulation of gene expression to the maintenance of cellular homeostasis and the response to environmental stress.

Influence on Gene Expression and Protein Synthesis Regulation

The primary role of 5-methoxy-2-thiouridine derivatives, particularly mcm5s2U, is to ensure accurate and efficient decoding of messenger RNA (mRNA) during translation. nih.govspringernature.com This modification is found at the wobble uridine (U34) of tRNAs that read codons ending in A and G, specifically for amino acids like Glutamine (Gln), Lysine (Lys), and Glutamic acid (Glu). oup.comnih.gov The mcm5s2U modification enhances the stability of the codon-anticodon pairing, preventing misreading and improving the rate of protein synthesis for genes rich in these specific codons. oup.compnas.org

The absence or deficiency of mcm5s2U leads to significant defects in protein synthesis. mtoz-biolabs.com Studies in the yeast Saccharomyces cerevisiae have shown that the lack of the mcm5 side chain, due to mutations in the Elongator complex, or the absence of the s2 group, due to mutations in the URM1 pathway, impairs the translation of mRNAs enriched in CAA (Gln), AAA (Lys), and GAA (Glu) codons. oup.comresearchgate.netd-nb.info This codon-biased translational inefficiency can lead to a global disruption of the proteome, affecting the levels of numerous proteins crucial for normal cellular function. researchgate.nettandfonline.com The regulation of mcm5s2U synthesis is therefore a key mechanism for controlling the expression of a specific subset of genes at the translational level. d-nb.infosemanticscholar.org

The biosynthesis of mcm5s2U involves a complex, multi-step enzymatic pathway. Key components include the Elongator complex (composed of Elp1-Elp6 subunits) and the URM1 pathway, which involves proteins like Urm1, Uba4, Ncs2, and Ncs6. nih.govmicrobialcell.com The Trm9/Trm112 methyltransferase complex is responsible for the final methylation step in the formation of the mcm5 side chain. nih.govplos.org The intricate nature of this pathway highlights its importance in cellular physiology.

Table 1: Impact of mcm5s2U Deficiency on Protein Synthesis

Organism/SystemDeficient Component(s)Affected tRNAsCodons with Impaired DecodingConsequence on Protein Synthesis
Saccharomyces cerevisiaeElongator complex (e.g., elp3Δ)tRNAGln(UUG), tRNALys(UUU), tRNAGlu(UUC)CAA, AAA, GAAReduced translation of mRNAs enriched in these codons. oup.comresearchgate.net
Saccharomyces cerevisiaeURM1 pathway (e.g., urm1Δ)tRNAGln(UUG), tRNALys(UUU), tRNAGlu(UUC)CAA, AAA, GAAInefficient translation and increased ribosomal frameshifting. nih.gov
Saccharomyces cerevisiaeTrm9 (trm9Δ)tRNAArg(UCU), tRNAGlu(UUC)AGA, GAASelectively impaired expression of proteins from genes enriched in these codons. researchgate.net
Caenorhabditis elegansStarvation-induced reductiontRNALys(UUU), tRNAGlu(UUC), tRNAGln(UUG)AAA, GAA, CAACodon-biased changes in gene expression. d-nb.info

Involvement in Cellular Growth and Metabolism

The integrity of the mcm5s2U modification is crucial for normal cellular growth and metabolic homeostasis. nih.gov Since this modification ensures the efficient synthesis of a wide range of proteins, its absence can lead to pleiotropic growth defects. oup.comresearchgate.net In yeast, mutants lacking mcm5s2U exhibit slow growth phenotypes, particularly under stressful conditions. tandfonline.com

Metabolomic studies have revealed that the loss of wobble uridine modifications, including mcm5 and mcm5s2U, results in an altered metabolic profile. diva-portal.org For instance, yeast elp3Δ mutants show changes in the levels of various metabolites, including amino acids and carbohydrates, indicating a disruption in metabolic homeostasis. diva-portal.org This is likely a direct consequence of the inefficient translation of key metabolic enzymes. The synthesis of mcm5s2U itself is linked to primary metabolism, as it requires donors like acetyl-CoA and cysteine, suggesting a feedback loop where metabolic state can influence translational efficiency. tandfonline.commicrobialcell.com

Table 2: Metabolic Alterations in Response to mcm5s2U Deficiency

Mutant StrainConditionObserved Metabolic ChangesReference
Saccharomyces cerevisiae elp3ΔSemi-permissive growth (34°C)Reduced levels of Gluconic acid 1,4-lactone, Glucose, Trehalose, Octadecanoic acid, and Glucuronic acid-E-lactone. diva-portal.org

Contribution to Cellular Stress Response and Homeostasis

Deficiency in mcm5s2U renders cells hypersensitive to a variety of stressors. nih.govmolbiolcell.org This is because the efficient synthesis of stress-response proteins, such as heat shock proteins and antioxidant enzymes, often relies on codons that are decoded by mcm5s2U-containing tRNAs. researchgate.netovid.com The inability to rapidly synthesize these protective proteins leads to a compromised ability to maintain cellular homeostasis under adverse conditions. tandfonline.comtandfonline.com For example, loss of the mcm5U-class of modifications has been shown to impair the translation of proteins involved in redox homeostasis. nih.gov In C. elegans, starvation leads to a reversible reduction in mcm5s2U levels, which in turn causes codon-specific changes in gene expression, highlighting a direct link between nutrient availability, tRNA modification, and stress adaptation. d-nb.info

Table 3: Role of mcm5s2U in Cellular Stress Responses

Stress ConditionOrganismEffect on mcm5s2UCellular ConsequenceReference
Oxidative Stress (H₂O₂)Saccharomyces cerevisiaeDesulfuration, leading to loss of the modification.Reduced translation of specific tRNAs; impaired stress response. mdpi.com
StarvationCaenorhabditis elegansReversible reduction in abundance.Codon-biased changes in gene expression, affecting adaptation. d-nb.infocam.ac.uk
Heat ShockCaenorhabditis elegansDynamic changes in abundance.Altered gene expression profiles. d-nb.info
Drug Stress (Rapamycin)Saccharomyces cerevisiaeNot directly measured, but mutants are sensitive.Mutants lacking the modification (elp mutants) show hypersensitivity. microbialcell.com

Interplay with Prion Protein Formation (e.g., Rnq1)

A fascinating aspect of mcm5s2U function is its critical role in the synthesis of certain prion proteins in yeast, such as Rnq1, which forms the [PIN+] prion. nih.govtandfonline.com The Rnq1 protein is exceptionally rich in glutamine (Q) and asparagine (N) residues, and its synthesis is highly dependent on the efficient translation of CAA codons, which are decoded by tRNAGln(UUG). nih.gov This specific tRNA is one of the primary carriers of the mcm5s2U modification.

Studies have demonstrated that the simultaneous presence of both the mcm5s2U modification at position 34 and a pseudouridine (B1679824) (Ψ) at position 38 in tRNAGln(UUG) is required for the efficient synthesis of the Rnq1 protein. nih.govnih.gov The absence of these modifications, for instance in elp3 deg1 double mutants, leads to a severe reduction in Rnq1 protein levels. researchgate.netresearchgate.net This translational defect can be rescued by overexpressing the hypomodified tRNAGln(UUG), confirming that the deficiency directly impacts the synthesis of Rnq1. nih.govtandfonline.com The inefficient production of Rnq1 due to tRNA hypomodification can, in turn, affect the propagation of other prions, like [PSI+], for which [PIN+] is a known facilitator. This interplay highlights how a specific tRNA modification can influence non-Mendelian epigenetic inheritance. The loss of these modifications also leads to broader defects in protein homeostasis, inducing the aggregation of other cellular proteins. oup.comnih.govtandfonline.com

Table 4: Interplay of tRNA Modifications and Rnq1 Prion Synthesis

Mutant BackgroundMissing tRNA ModificationsEffect on Rnq1 Protein SynthesisPhenotypic ConsequenceReference
elp3ΔLacks mcm⁵ side chain of mcm⁵s²UReducedImpaired protein homeostasis. researchgate.nettandfonline.com
deg1ΔLacks pseudouridine (Ψ) at position 38/39ReducedNutrient signaling defects. researchgate.net
elp3Δ deg1ΔLacks both mcm⁵ side chain and Ψ38Severely impaired/abolishedSevere growth defects, protein aggregation, cytokinesis defects. researchgate.netnih.govtandfonline.com

Advanced Analytical and Methodological Approaches in Research on 5 Methoxy 2 Thiouridine

Spectroscopic and Chromatographic Techniques for Identification and Quantification

The precise identification and quantification of 5-methoxy-2-thiouridine (B3051065), often present in minute quantities within complex biological matrices like total tRNA, necessitate highly sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the cornerstones of this analytical arsenal.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a foundational technique for the analysis of modified nucleosides from tRNA digests. nih.govnih.gov For the separation of 5-methoxy-2-thiouridine, reversed-phase HPLC is typically employed, utilizing a hydrophobic stationary phase that retains the compound based on its polarity.

Detailed research findings indicate that columns with C18 or more hydrophobic C30 alkyl chains are effective for resolving complex mixtures of nucleosides. nih.gov The separation is achieved using a gradient elution with a mobile phase commonly consisting of an aqueous component (e.g., water with a small percentage of an acid like formic or phosphoric acid to improve peak shape) and an organic solvent, typically acetonitrile. sielc.comchromatographyonline.com Detection is commonly performed using a UV detector, as the pyrimidine (B1678525) ring of the nucleoside absorbs light in the UV spectrum. The retention time of 5-methoxy-2-thiouridine under specific chromatographic conditions, compared against a pure synthetic standard, allows for its identification and quantification. The thiolation at the 2-position generally increases the hydrophobicity of the nucleoside compared to its uridine (B1682114) counterpart, leading to a longer retention time on a reversed-phase column.

Table 1: Representative HPLC Parameters for Modified Nucleoside Analysis

Parameter Typical Condition Purpose
Column Reversed-Phase C18 or C30, 3-5 µm particle size Separation based on hydrophobicity.
Mobile Phase A Water with 0.1% Formic Acid or Ammonium Acetate buffer Aqueous component of the mobile phase.
Mobile Phase B Acetonitrile or Methanol Organic solvent to elute compounds.
Gradient Increasing percentage of Mobile Phase B over time To resolve a complex mixture of nucleosides with varying polarities.
Flow Rate 0.2 - 1.0 mL/min Controls the speed of the separation.
Detection UV Absorbance at ~260 nm To detect and quantify the nucleosides.
Column Temp. 25-40 °C To ensure reproducible retention times.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (LC-HRMS)

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry. nih.gov LC-MS/MS is a powerful tool for quantifying modified nucleosides in biological samples. nih.govmit.edumit.edu The analysis begins with the enzymatic hydrolysis of tRNA into its constituent nucleosides, which are then separated by reversed-phase HPLC. The eluent from the HPLC column is introduced into the mass spectrometer.

In the mass spectrometer, the nucleosides are ionized, typically using electrospray ionization (ESI). For quantification, a triple quadrupole mass spectrometer is often operated in Multiple Reaction Monitoring (MRM) mode. preprints.org This involves selecting the protonated molecular ion ([M+H]⁺) of 5-methoxy-2-thiouridine in the first quadrupole, fragmenting it in the collision cell, and then detecting a specific, characteristic product ion in the third quadrupole. A common fragmentation involves the cleavage of the glycosidic bond, resulting in a product ion corresponding to the 5-methoxy-2-thiouracil base. researchgate.netresearchgate.net This specific precursor-to-product ion transition provides a high degree of certainty in identification and allows for accurate quantification, even in the presence of co-eluting compounds. nih.gov

High-Resolution Mass Spectrometry (LC-HRMS) provides highly accurate mass measurements, which can confirm the elemental composition of the detected nucleoside, further validating its identity. preprints.org

Table 2: Illustrative LC-MS/MS Parameters for Thiouridine Derivative Analysis

Parameter Typical Setting Purpose
Ionization Mode Positive Electrospray Ionization (ESI+) Generates protonated molecular ions [M+H]⁺.
Precursor Ion (Q1) m/z corresponding to [mo⁵s²U+H]⁺ Selects the ion of the target compound.
Product Ion (Q3) m/z corresponding to the protonated base [5-methoxy-2-thiouracil+H]⁺ Detects a specific fragment for quantification.
Collision Energy Optimized for the specific precursor-product transition To induce fragmentation of the precursor ion.
Dwell Time 10-100 ms Time spent monitoring a specific transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel compounds, including modified nucleosides. tandfonline.comnih.govresearchgate.net While HPLC and MS are excellent for detection and quantification, NMR provides detailed information about the chemical structure and the connectivity of atoms. For 5-methoxy-2-thiouridine, both ¹H and ¹³C NMR spectra would yield characteristic signals that confirm its structure.

The ¹H NMR spectrum would be expected to show a distinct singlet for the three protons of the methoxy (B1213986) group (–OCH₃), typically in the range of 3.5-4.0 ppm. acdlabs.com Other key signals would include the anomeric proton of the ribose sugar (H1'), which would appear as a doublet, and the single aromatic proton on the pyrimidine ring (H6). The remaining protons of the ribose sugar would appear in the region characteristic for sugar moieties.

The ¹³C NMR spectrum would show a resonance for the methoxy carbon, typically between 50 and 60 ppm. acdlabs.com The carbon atoms of the pyrimidine ring and the ribose sugar would also have distinct chemical shifts, which can be assigned using two-dimensional NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) that correlate proton and carbon signals. The precise chemical shifts are sensitive to the local electronic environment, and thus the presence of the methoxy and thio- groups would influence the shifts of the adjacent carbon atoms in the pyrimidine ring, providing further structural confirmation.

Table 3: Expected NMR Signals for 5-Methoxy-2-Thiouridine

Nucleus Functional Group Expected Chemical Shift (ppm) Multiplicity
¹H Methoxy (–OCH₃) ~3.5 - 4.0 Singlet
¹H Ribose H1' ~5.8 - 6.2 Doublet
¹H Ring H6 ~7.5 - 8.0 Singlet or Doublet
¹³C Methoxy (–OCH₃) ~50 - 60 N/A
¹³C Ring C2 (C=S) >175 N/A
¹³C Ring C5 ~140-150 N/A
¹³C Ribose C1' ~85 - 90 N/A

Biochemical Assays for Enzyme Activity and Pathway Elucidation

Understanding the biosynthesis of 5-methoxy-2-thiouridine requires assays that can measure the activity of the enzymes involved. The formation of this nucleoside is a multi-step process involving at least two key transformations: the thiolation of the uridine base at the C2 position and the methylation at the C5 position (via a precursor). Biochemical assays are designed to isolate and study these individual steps.

In Vitro Reconstitution of Thiolation Pathways

The introduction of the sulfur atom at the 2-position of uridine within a tRNA molecule is a complex enzymatic process. In many bacteria, this thiolation is catalyzed by a tRNA thiouridylase, such as MnmA, which requires a sulfur donor. nih.govasm.orguniprot.org The sulfur is often mobilized from L-cysteine by a cysteine desulfurase like IscS. asm.org

To study this reaction, researchers use in vitro reconstitution assays. nih.gov These assays typically combine purified components in a reaction vessel to mimic the cellular process. A typical assay would contain:

An unmodified tRNA substrate (often generated by in vitro transcription).

The purified tRNA thiouridylase enzyme (e.g., MnmA). nih.gov

A sulfur source, which can be L-cysteine along with a cysteine desulfurase (e.g., IscS), or in some cases, inorganic sulfide. nih.govnih.gov

ATP, as the reaction is often ATP-dependent, proceeding through an adenylated tRNA intermediate. nih.govnih.gov

Appropriate buffers and salts (e.g., Mg²⁺) to ensure optimal enzyme activity. nih.gov

The reaction is incubated at an optimal temperature (e.g., 37°C), and the formation of the 2-thiouridine (B16713) product is monitored over time. nih.govnih.gov The most common method to detect the product is to stop the reaction, digest the tRNA to nucleosides, and analyze the mixture by HPLC. The appearance of a new peak with the retention time corresponding to a 2-thiouridine derivative confirms the enzyme's activity. nih.gov

Methyltransferase Activity Assays

The "methoxy" part of 5-methoxy-2-thiouridine is installed by a methyltransferase enzyme. These enzymes typically use S-adenosyl-L-methionine (SAM or AdoMet) as the methyl donor. nih.gov The substrate for this reaction is a precursor uridine derivative within the tRNA, such as 5-hydroxyuridine or 5-carboxymethoxyuridine. nih.govoup.com

Methyltransferase activity assays are designed to measure the transfer of a methyl group from SAM to the tRNA substrate. A standard assay includes:

The purified methyltransferase enzyme. oup.com

A specific tRNA substrate that contains the precursor modification but lacks the final methyl group. nih.gov

The methyl donor, S-adenosyl-L-methionine (SAM). nih.govoup.com

A suitable buffer system.

Enzyme activity can be quantified in several ways. One common method is to monitor the reaction components by HPLC. As the reaction proceeds, SAM is converted to S-adenosyl-L-homocysteine (SAH). By separating and quantifying the amounts of SAM and SAH over time, the rate of the methyl transfer can be determined. nih.govoup.com Alternatively, if a radiolabeled SAM (e.g., with ¹⁴C or ³H in the methyl group) is used, the incorporation of radioactivity into the tRNA product can be measured, providing a highly sensitive detection method. Finally, the product tRNA can be digested and analyzed by LC-MS to directly quantify the formation of the methylated nucleoside. researchgate.net

Endonuclease-Based Assays for Modification Detection (e.g., Gamma-Toxin Endonuclease)

The detection and quantification of 5-methoxycarbonylmethyl-2-thiouridine (B1256268) (mcm⁵s²U), a modified nucleoside found at the wobble position of specific tRNAs, can be technically challenging using conventional methods. researchgate.net A highly specific and sensitive method utilizes the γ-subunit of the killer toxin from the yeast Kluyveromyces lactis (γ-toxin). researchgate.netjohnshopkins.edu This protein functions as a tRNA endonuclease that specifically recognizes and cleaves tRNAs containing the mcm⁵s²U modification. johnshopkins.edunih.gov The cleavage occurs 3' of the mcm⁵s²U nucleoside in tRNAs such as tRNAGluUUC, tRNALysUUU, and tRNAGlnUUG. johnshopkins.edu

The efficiency of this cleavage is highly dependent on the presence of both the 5-methoxycarbonylmethyl (mcm⁵) side chain and the 2-thio (s²) group. johnshopkins.edu The absence or alteration of either part of the modification renders the tRNA less sensitive to the endonuclease activity of the γ-toxin. johnshopkins.edu This specific enzymatic activity forms the basis of a powerful assay to monitor the modification status of mcm⁵s²U in various biological samples.

The assay couples the mcm⁵s²U-dependent tRNA cleavage by γ-toxin with standard molecular biology techniques like Northern blotting or quantitative reverse transcription-PCR (qRT-PCR) to assess the levels of intact versus cleaved tRNA. researchgate.netnih.govspringernature.com This method has proven effective for assaying the mcm⁵s²U status in tRNAs from a wide range of eukaryotic organisms, including protozoans and mammalian cells, demonstrating the evolutionary conservation of this modification. researchgate.net Researchers have used this assay to validate uncharacterized eukaryotic homologs of enzymes like Trm9 and Trm112, which are involved in the mcm⁵s²U biosynthetic pathway. researchgate.net

Assay Component Function Detection Method Reference
γ-Toxin EndonucleaseSpecifically cleaves tRNA 3' of the mcm⁵s²U nucleoside.- johnshopkins.edunih.gov
Target tRNAtRNA species that normally contain mcm⁵s²U (e.g., tRNAGlu, tRNALys, tRNAGln).- johnshopkins.edu
Northern BlottingDetects the size difference between intact and cleaved tRNA, allowing for quantification of modification levels.Hybridization with a labeled probe. researchgate.netnih.gov
qRT-PCRQuantifies the amount of intact tRNA remaining after γ-toxin treatment.Amplification with specific primers. researchgate.netpreprints.org

Genetic and Genomic Approaches

Gene Deletion Strain Analysis

Gene deletion strain analysis has been a cornerstone in identifying the genetic components required for the biosynthesis of 5-methoxycarbonylmethyl-2-thiouridine. A prime example of this approach is the genome-wide screen conducted in Saccharomyces cerevisiae. johnshopkins.edu This screen was based on the observation that defects in the mcm⁵s²U modification pathway confer resistance to the Kluyveromyces lactis γ-toxin. johnshopkins.edu

From a collection of 4,826 homozygous diploid yeast strains, each with a single nonessential gene deleted, researchers identified 63 mutants that were resistant to the toxin. johnshopkins.edu Subsequent analysis of these resistant mutants revealed that many had defects in either the formation of the mcm⁵ side chain or the s² group of the mcm⁵s²U nucleoside. johnshopkins.edu This powerful genetic screen successfully identified both previously known and novel genes involved in this complex modification pathway.

Key Findings from Gene Deletion Screens in S. cerevisiae

Gene Group Deleted Genes Identified Effect on mcm⁵s²U Reference
mcm⁵ Pathway SIT4, KTI14, KTI5 Defect in the formation of the mcm⁵ side chain. johnshopkins.edu
s² Pathway URM1, UBA4, NCS2 Abolished formation of the 2-thio group. johnshopkins.edu

| s² Pathway | YOR251c | Decreased formation of the 2-thio group. | johnshopkins.edu |

This methodology not only identifies individual genes but also helps to assign them to specific steps in the biosynthetic pathway (i.e., side-chain formation vs. thiolation). Similar gene deletion studies in bacteria, such as the construction of ytqA and mnmM deletion mutants in Streptococcus mutans, have been used to validate the roles of predicted genes in the synthesis of related modified nucleosides. nih.gov

Ribonucleome Analysis for Genome-Wide Identification of Responsible Genes

Ribonucleome analysis, in this context, refers to the large-scale screening of cellular components to identify genes affecting RNA modifications. The aforementioned genome-wide screen of gene deletion strains in S. cerevisiae is a functional genomics approach that directly probes the ribonucleome for genes essential for mcm⁵s²U formation. johnshopkins.edu By systematically deleting nearly every nonessential gene and assessing the resulting phenotype (γ-toxin resistance), researchers could perform a comprehensive, genome-wide search for all gene products involved in the modification pathway. johnshopkins.edu

This type of analysis moves beyond candidate gene approaches, providing an unbiased view of the genetic network underlying a specific RNA modification. The identification of genes like SIT4, a protein phosphatase catalytic subunit, and its associated proteins, Sap185 and Sap190, pointed to the involvement of broader cellular regulatory networks in controlling tRNA modification. johnshopkins.edu

Structural Determination of Enzyme-Nucleoside Complexes (e.g., X-ray Crystallography)

Understanding the precise molecular mechanisms of enzyme-catalyzed reactions requires detailed three-dimensional structural information. nih.govbiologiachile.cl X-ray crystallography is a primary technique used to determine the atomic and molecular structure of biomolecules, including the enzymes responsible for synthesizing RNA modifications and their complexes with substrates or inhibitors. nih.govbiologiachile.cl

By obtaining high-resolution crystal structures of an enzyme from the mcm⁵s²U pathway bound to its nucleoside substrate (or an analog), researchers can visualize the active site architecture. nih.gov This structural information is critical for:

Identifying Catalytic Residues: Pinpointing the specific amino acid residues that directly participate in the chemical reaction.

Understanding Substrate Recognition: Elucidating how the enzyme specifically recognizes and binds to its target uridine on the tRNA molecule.

Elucidating Reaction Mechanisms: Providing snapshots that help to map the step-by-step chemical transformations. nih.gov

Facilitating Structure-Based Drug Design: Designing inhibitors that could specifically block the modification pathway. nih.gov

While the search results provide extensive information on the utility of X-ray crystallography for studying enzymes in general, including those involved in metabolic disorders and drug discovery, specific crystal structures of enzymes in complex with 5-methoxy-2-thiouridine were not explicitly detailed. nih.govmdpi.comnih.gov However, the principles remain directly applicable. For example, the study of other tRNA-modifying enzymes has been greatly advanced by this technique, and it represents a crucial future direction for fully understanding the biosynthesis of mcm⁵s²U. The combination of X-ray crystallography with other techniques like solid-state NMR can provide even richer chemical detail, such as the protonation and hybridization states of intermediates within the enzyme active site. researchgate.net

Metabolic Labeling for Dynamic Studies of RNA Modifications

Metabolic labeling is a powerful strategy to study the dynamics of RNA populations, including their synthesis, decay, and post-transcriptional modifications. rsc.orgbiorxiv.orgnih.gov This approach involves introducing isotopically labeled or chemically modified nucleoside analogs into cells, which are then incorporated into newly transcribed RNA. rsc.org

For studying RNA dynamics, thiolated nucleosides like 4-thiouridine (4sU) are frequently used. rsc.orgbiorxiv.org Once incorporated into RNA, the thio-group serves as a reactive handle for chemical derivatization, allowing for the separation and identification of newly synthesized transcripts. rsc.org

A more direct approach for studying the dynamics of specific modifications like 5-methoxy-2-thiouridine involves stable isotope labeling coupled with mass spectrometry. nih.govbiorxiv.org In a method termed ¹³C-dynamods, cells are cultured in a medium containing a heavy isotope donor, such as [¹³C-methyl]-methionine. nih.govbiorxiv.org S-adenosylmethionine (SAM), the cell's primary methyl donor, becomes ¹³C-labeled and subsequently transfers this heavy methyl group to various molecules, including RNA. nih.govbiorxiv.org

Computational Studies and Theoretical Modeling of 5 Methoxy 2 Thiouridine Derivatives

Molecular Dynamics Simulations and Conformational Analysis of Modified RNA

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, allowing researchers to observe the motion and interactions of atoms in a biomolecule over time. For RNA containing 5-methoxy-2-thiouridine (B3051065) derivatives, MD simulations have been crucial for understanding how these modifications impact the structure and flexibility of the RNA strand, particularly within the anticodon stem-loop (ASL) of transfer RNA (tRNA).

Early MD studies on the human tRNALys,3 ASL, which contains mcm⁵s²U at the wobble position (U34), revealed the critical role of this modification in maintaining the structural integrity required for accurate mRNA recognition. nih.gov Simulations of various ASLs with different combinations of modified bases showed that the wild-type, fully modified loop exhibited a canonical, stair-stepped conformation. nih.gov The presence of mcm⁵s²U34, in concert with other modifications like ms²t⁶A37, was found to be essential for stabilizing this structure. nih.gov The simulations suggest that these modifications work synergistically to pre-organize the anticodon loop into a conformation that is optimal for binding to the mRNA codon within the ribosome.

Conformational analysis extends to the sugar pucker of the ribose ring, a key determinant of nucleic acid geometry. Studies on related 2-thiouridine (B16713) derivatives have shown that the presence of the 2-thio group favors a C3'-endo sugar pucker. This conformation is characteristic of A-form helices and is thought to contribute to the increased thermal stability of RNA duplexes containing these modifications by enhancing base stacking. The C3'-endo pucker induced by the 2-thio modification helps to rigidify the tRNA anticodon structure, which is critical for precise codon recognition.

Table 1: Key Findings from Molecular Dynamics Simulations of Modified ASL

Feature StudiedObservationImplication
ASL Conformation The fully modified ASL, including mcm⁵s²U34, maintains a canonical stair-stepped structure. nih.govPre-organizes the anticodon for optimal codon binding and accurate decoding.
Sugar Pucker The 2-thio modification promotes a C3'-endo ribose conformation.Enhances base stacking, increases thermal stability, and rigidifies the anticodon loop structure.
Flexibility of U36 The modification at position 37 (ms²t⁶A37) reduces the solvent accessibility of U36. nih.govStabilizes the position of adjacent bases, ensuring correct reading frame maintenance.

In Silico Prediction of Nucleoside-Protein Interactions

The biological functions of 5-methoxy-2-thiouridine are mediated through its interactions with proteins, including the enzymes that synthesize it and the ribosomal proteins that interact with it during translation. In silico methods are increasingly used to predict and characterize these crucial interactions.

Computational approaches to predict RNA-protein interactions range from sequence-based methods to structure-based molecular docking and large-scale dynamics simulations. tmc.edunih.govfrontiersin.org For 5-methoxy-2-thiouridine, these methods can be applied to understand how specific proteins recognize and bind to modified tRNA. Key protein targets for such studies include:

tRNA-modifying enzymes: Proteins like those in the Trm9/Trm112 complex, which are involved in the biosynthesis of the mcm⁵ side chain, are prime candidates for docking studies to elucidate substrate specificity. nih.gov

Ribosomal proteins: Modeling the interaction between the modified ASL and ribosomal components can reveal how the modification influences the tRNA's journey through the A, P, and E sites of the ribosome.

A powerful in silico technique for this purpose is λ-dynamics, which has been successfully used to predict how RNA modifications affect the binding specificity of proteins, such as antibodies that recognize modified nucleosides. nih.gov This method calculates the free energy changes associated with altering a nucleoside, providing a quantitative prediction of binding affinity. nih.gov Such an approach could be used to screen a library of nucleoside modifications against a specific RNA-binding protein to predict its binding profile, guiding further experimental work. nih.gov Molecular docking simulations can further refine these predictions by providing a detailed 3D model of the interaction, highlighting the specific hydrogen bonds and van der Waals contacts that stabilize the complex.

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. uni-bonn.de These approaches are fundamental in drug discovery and can be adapted to understand how variations in the structure of a modified nucleoside affect its function. nih.govacs.org

For 5-methoxy-2-thiouridine derivatives, computational SAR studies can elucidate which structural features are critical for their biological role. By creating a library of virtual analogues—for example, by altering the length of the C5 side chain, changing the functional group (e.g., ester to amide), or substituting the 2-thio group with other atoms—and calculating various molecular descriptors, a QSAR model can be built.

Key molecular descriptors for nucleosides include:

Electronic properties: Partial charges, dipole moment, HOMO/LUMO energies.

Steric properties: Molecular volume, surface area, shape indices.

Hydrophobicity: LogP (partition coefficient).

Topological indices: Descriptors of molecular connectivity and branching.

These descriptors can be correlated with an experimental measure of activity, such as tRNA binding affinity to the ribosome or the efficiency of translation of specific codons. Recent work has demonstrated the feasibility of building robust QSAR models for small molecules that target RNA by correlating molecular descriptors with experimentally observed binding properties. chemrxiv.org Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate 3D contour maps that visualize the regions around the molecule where changes in steric or electrostatic fields would increase or decrease activity, providing a powerful guide for designing novel nucleoside analogues with enhanced or specific functions. nih.gov

Table 2: Application of Computational SAR/QSAR to Nucleoside Derivatives

SAR/QSAR MethodApplicationPotential Insight for 5-methoxy-2-thiouridine
2D-QSAR Correlates 2D structural descriptors with activity (e.g., antimicrobial). nih.govIdentify key functional groups on the uridine (B1682114) scaffold necessary for efficient decoding.
3D-QSAR (CoMFA/CoMSIA) Uses 3D molecular fields to predict activity and generate contour maps. nih.govVisualize favorable and unfavorable steric and electrostatic regions for protein interaction.
Molecular Docking Predicts the binding pose and affinity of a ligand to a receptor. nih.govElucidate the binding mode of the modified nucleoside within the ribosomal A-site or with modifying enzymes.
ADMET Prediction In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity. nih.govbiotechnologia-journal.orgAssess the drug-like properties of synthetic nucleoside analogues designed as therapeutic agents.

Modeling the Effects of Modifications on Ribosomal Decoding

Perhaps the most significant application of computational modeling for 5-methoxy-2-thiouridine is in understanding its role in ribosomal decoding. The modification, specifically mcm⁵s²U, is critical for the accurate and efficient translation of codons, and its absence leads to ribosome stalling at specific AAA, GAA, and CAA codons. nih.govresearchgate.net

Computational models, particularly large-scale MD simulations of the entire ribosome, have provided unprecedented detail on this process. nih.gov These simulations, which can involve millions of atoms, model the tRNA's entry into the ribosomal A-site and its interaction with the mRNA codon. nih.govuleth.ca They show that the mcm⁵s²U modification helps to stabilize the codon-anticodon helix, particularly for "wobble" base pairs. The restricted conformation imposed by the 2-thiouridine group prevents mispairing with near-cognate codons, thus enhancing translational fidelity.

Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations have been used to study the keto-enol tautomerism of the modified uridine base. mpg.de These studies suggest that the electronic properties of the modified base may facilitate non-standard Watson-Crick pairing, allowing a single tRNA to read multiple codons, thereby expanding decoding capacity.

By modeling the entire decoding center, researchers can observe how modifications on the tRNA or mRNA can distort the geometry of the A-site, potentially leading to tRNA dissociation or reduced rates of peptide bond formation. uleth.ca These in silico models have become essential for interpreting experimental data from ribosome profiling and cryo-EM, providing a dynamic and mechanistic framework for how 5-methoxy-2-thiouridine and other RNA modifications fine-tune the intricate machinery of protein synthesis. mpg.de

Compound Name Reference Table

Abbreviation/Trivial NameFull Chemical Name
UridineUridine
mcm⁵s²U5-methoxycarbonylmethyl-2-thiouridine (B1256268)
ms²t⁶A372-methylthio-N6-threonylcarbamoyladenosine
Ψ (psi)Pseudouridine (B1679824)
CoMFAComparative Molecular Field Analysis
CoMSIAComparative Molecular Similarity Indices Analysis

Future Research Directions and Unresolved Questions

Identification and Characterization of Novel Enzymes and Pathways for 5-Methoxy-2-Thiouridine (B3051065) Biogenesis

The biosynthetic pathway of 5-methoxy-2-thiouridine is a multi-step process involving a cohort of enzymes, but the complete picture remains elusive. In eukaryotes, the pathway is known to involve the multi-subunit Elongator complex, which is responsible for the initial modifications at the C5 position of uridine (B1682114), and a subsequent 2-thiolation step mediated by the Ncs6/Ncs2 complex (in yeast) or the CTU1/CTU2 complex (in humans). researchgate.net The final methylation step is catalyzed by the Trm9/Trm112 methyltransferase complex. nih.gov

Despite this framework, the precise sequence of intermediate steps is still debated, presenting a key area for future investigation. nih.gov For instance, research in Saccharomyces cerevisiae has revealed that in mutants lacking the Trm9/Trm112 complex, the expected precursor 5-carboxymethyluridine (B57136) (cm5U) does not accumulate; instead, 5-carbamoylmethyluridine (B1230082) (ncm5U) and its 2-thiolated form (ncm5s2U) are found, questioning the established order of reactions. plos.org This suggests the existence of an alternative or more complex pathway, potentially involving yet unidentified enzymes that convert ncm5U to cm5U. plos.org

Future research efforts should focus on:

Genome-wide screening: Employing reverse genetic approaches combined with advanced mass spectrometry, termed "ribonucleome analysis," can systematically identify new genes and proteins required for the complete synthesis of 5-methoxy-2-thiouridine. researchgate.netoup.com

Reconstitution of the pathway: In vitro reconstitution of the entire biogenesis pathway using purified recombinant proteins will be essential to definitively establish the sequence of events and the specific function of each component. oup.com

Exploring evolutionary diversity: While the core machinery is conserved, studies in a broader range of organisms may reveal novel enzymes or variations in the pathway, providing deeper insights into its evolution and regulation. researchgate.net

Detailed Mechanistic Elucidation of Sulfur Transfer and Methylation Reactions

The chemical reactions that build 5-methoxy-2-thiouridine are remarkably complex, particularly the sulfur transfer (thiolation) process. In eukaryotes, this process is fundamentally different from the persulfide-based chemistry used in bacteria. oup.comnih.gov The eukaryotic system utilizes a unique mechanism related to ubiquitination. nih.govfrontiersin.org

The key players in yeast include the ubiquitin-related modifier Urm1 and the E1-like activating enzyme Uba4. oup.com The process begins with the cysteine desulfurase Nfs1p providing the initial sulfur atom. oup.com A critical, yet not fully understood, step involves the activation of the C-terminus of Urm1 into a thiocarboxylate (-COSH). oup.comoup.com This activated sulfur is then transferred to the uridine base by the Ncs2/Ncs6 complex. oup.comnih.gov While this general pathway has been outlined, the precise molecular interactions, conformational changes, and catalytic mechanisms of these enzymes are not fully resolved. oup.comoup.com

Unresolved questions that warrant further investigation include:

The mechanism of Urm1 thiocarboxylation: How does Uba4 mediate the transfer of sulfur to the acyl-adenylated C-terminus of Urm1?

Sulfur transfer to tRNA: What is the exact mechanism by which the Ncs2/Ncs6 complex abstracts the sulfur from Urm1-COSH and incorporates it into the C2 position of uridine?

The role of Fe-S clusters: The biosynthesis of 2-thiouridine (B16713) in the cytosol is dependent on iron-sulfur (Fe-S) clusters, but their precise role in the sulfur transfer mechanism remains to be fully elucidated. nih.govfrontiersin.org

Methylation catalysis: While the Trm9-Trm112 complex is known to perform the final methylation step, the structural basis for its substrate recognition and the catalytic mechanism for methyl group transfer from S-adenosylmethionine (SAM) require more detailed structural and biochemical characterization. nih.gov

Table 1: Key Proteins in Eukaryotic 5-Methoxy-2-Thiouridine Biogenesis

Protein/ComplexOrganism (example)Function
Elongator Complex S. cerevisiaeCatalyzes early steps in forming the C5 side chain (e.g., cm5U). nih.gov
Nfs1p S. cerevisiaeCysteine desulfurase; initial source of sulfur. oup.com
Uba4p S. cerevisiaeE1-like enzyme; activates Urm1p. oup.comoup.com
Urm1p S. cerevisiaeUbiquitin-related modifier; acts as a sulfur carrier via a C-terminal thiocarboxylate. oup.comnih.gov
Ncs2p/Ncs6p (CTU2/CTU1) S. cerevisiae / HumansThiouridylase complex; mediates the final sulfur transfer to tRNA. researchgate.netoup.com
Trm9p/Trm112p S. cerevisiaeMethyltransferase complex; catalyzes the final methylation of the C5 side chain. nih.govplos.org

Dynamic Regulation of 5-Methoxy-2-Thiouridine Levels in Response to Diverse Environmental Cues

The levels of tRNA modifications are not static; they can change in response to environmental conditions, acting as a regulatory layer in gene expression. The 5-methoxy-2-thiouridine modification is increasingly recognized as playing a critical role in cellular stress responses. nih.gov A significant area of future research is to understand how its levels are dynamically regulated and what functional consequences these changes have.

A key finding is that the 2-thio group is susceptible to oxidative damage. mdpi.com Studies have demonstrated that under conditions of oxidative stress induced by agents like hydrogen peroxide (H₂O₂), 5-methoxy-2-thiouridine can be desulfurized. nih.govpreprints.org This process converts it into other nucleosides, such as 5-methoxycarbonylmethyl-4-pyrimidinone riboside (mcm5H2U) and 5-methoxycarbonylmethyl-uridine (mcm5U). mdpi.comnih.gov This oxidative desulfuration has been observed in various eukaryotic cells, including yeast and human cell lines, indicating it is a conserved response. mdpi.comnih.gov

Future studies should aim to:

Identify the full range of stress conditions: Beyond oxidative stress, what other environmental cues (e.g., nutrient limitation, temperature shock, chemical exposure) modulate the levels of 5-methoxy-2-thiouridine?

Uncover regulatory pathways: Are there specific signaling pathways that control the activity or expression of the biosynthetic enzymes in response to stress?

Investigate repair or removal mechanisms: Is the oxidative desulfurization of 5-methoxy-2-thiouridine a reversible process? The existence of enzymes that can repair or remove damaged modifications is a critical unresolved question.

Determine functional consequences: How does the dynamic change in modification levels affect the translation of specific mRNAs, particularly those involved in the stress response, thereby contributing to cellular adaptation and survival? nih.gov

Table 2: Observed Changes in 5-Methoxy-2-Thiouridine Derivatives Under Oxidative Stress

ConditionInitial NucleosideObserved Products of DesulfurationImplication
Oxidative Stress (e.g., H₂O₂) ** mcm5s2Umcm5H2U, mcm5ULoss of the 2-thio group, potentially impairing tRNA function. mdpi.comnih.gov
Oxidative Stress (e.g., H₂O₂) **cm5s2U (precursor)cm5H2U, cm5UDisruption of the modification pathway and damage to intermediates. nih.govpreprints.org

Interplay with Other RNA Modifications and Cross-Talk in the Epitranscriptome

5-Methoxy-2-thiouridine does not exist in isolation. Its biogenesis and function are intrinsically linked to the complex landscape of over 170 other known RNA modifications, collectively known as the epitranscriptome. mdpi.com The synthesis of a fully modified nucleoside is often a hierarchical process, where the action of one enzyme is dependent on a modification installed by another.

A clear example of this interplay is the relationship between the C5 side-chain modification and the C2 thiolation. The absence of the Elongator complex, which is required for the mcm5 side chain, also leads to the lack of the 2-thio group, suggesting a dependent relationship. nih.gov This indicates a "crosstalk" where one modification is a prerequisite for another. However, the full extent of this interplay is not well understood.

Future research should explore:

The modification hierarchy: What is the precise order of events for all modifications on a given tRNA? Does the presence of 5-methoxy-2-thiouridine influence the addition or removal of other modifications on the same tRNA or other RNAs?

Competition and coordination of enzymes: How do the various modification enzymes compete for or are coordinated on the tRNA substrate? Do they form larger "modifying complexes"?

Functional synergy: How does 5-methoxy-2-thiouridine work in concert with other modifications, such as those adjacent to the anticodon, to fine-tune the decoding process?

Impact on tRNA structure: How does the combination of 5-methoxy-2-thiouridine and other modifications collectively influence the structure and stability of tRNA, which in turn affects its biological function? mdpi.com

Broader Biological Impact of 5-Methoxy-2-Thiouridine Modifications Beyond Translation

While the primary role of 5-methoxy-2-thiouridine is in ensuring the fidelity and efficiency of mRNA translation, emerging evidence suggests its impact extends beyond this core function. nih.govresearchgate.net The modification is not merely a passive component for accurate decoding but an active player in regulating cellular physiology. nih.gov

Its importance is underscored by its role in translating specific subsets of mRNAs that are enriched in codons read by the modified tRNAs (AAA, AAG, GAA, GAG). researchgate.net This allows the modification to selectively regulate the expression of proteins involved in critical pathways, including redox homeostasis, DNA damage repair, and telomere maintenance. nih.gov The absence of this modification can lead to widespread protein errors, triggering the unfolded protein and heat shock responses, highlighting its importance in maintaining protein homeostasis (proteostasis). researchgate.net

Key unresolved questions for future exploration include:

Non-canonical functions: Does 5-methoxy-2-thiouridine have roles outside of the ribosome? For example, could it influence tRNA stability, aminoacylation, or subcellular localization?

Regulatory networks: How is the status of this modification integrated into the broader regulatory networks of the cell? Does it act as a sensor for cellular stress that feeds back into signaling pathways?

Role in disease: Given its fundamental role, how do defects in the 5-methoxy-2-thiouridine biogenesis pathway contribute to human diseases, including cancer and neurological disorders? mtoz-biolabs.com

Developmental impact: What is the specific impact of this modification on the translation of key developmental proteins during embryogenesis and organismal development? nih.gov

Development of Advanced Methodologies for Detection and Quantification

A significant bottleneck in understanding the dynamics and function of 5-methoxy-2-thiouridine is the difficulty in its detection and quantification. nih.govresearchgate.net Traditional methods like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be labor-intensive and require substantial amounts of material. nih.govplos.org

Recent advancements have provided more sensitive and high-throughput tools. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a powerful method for accurately quantifying 5-methoxy-2-thiouridine and its related derivatives from complex biological samples. mtoz-biolabs.commdpi.com Another innovative approach is the use of the γ-toxin from the yeast Kluyveromyces lactis. nih.gov This endonuclease specifically recognizes and cleaves tRNAs containing the 5-methoxy-2-thiouridine modification. springernature.com When coupled with Northern blotting or quantitative PCR, the γ-toxin assay provides a sensitive method to monitor the modification status of specific tRNAs. nih.govresearchgate.net

Despite these advances, there is still a need for new methodologies. Future developments should focus on:

Single-molecule and sequencing-based methods: Developing techniques that can map the modification at single-nucleotide resolution within the context of a full-length RNA molecule in a high-throughput manner.

In vivo imaging: Creating probes or biosensors that would allow for the visualization of 5-methoxy-2-thiouridine dynamics within living cells in real-time.

Absolute quantification: Improving methods for absolute quantification to better understand the stoichiometry of the modification under different physiological conditions.

Application to clinical samples: Adapting and validating these advanced methods for use with clinical samples to explore the potential of 5-methoxy-2-thiouridine as a biomarker for disease. mtoz-biolabs.com

Q & A

Q. What precautions are necessary for administering 5-methoxy-2-thiouridine in animal studies?

  • Methodological Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD₅₀ determination). Monitor hematological and histological parameters in rodents. Institutional Animal Care and Use Committee (IACUC) protocols must address reproductive toxicity risks, as seen in GHS Category 2 compounds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.